molecular formula C13H13N5O4S B2953218 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2194848-12-7

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2953218
CAS No.: 2194848-12-7
M. Wt: 335.34
InChI Key: IOYAJIDSNGLCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Construction of the Benzo[d]oxazole Moiety: This step often involves the condensation of an o-aminophenol with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d]oxazole ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can form strong dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one: Lacks the methyl group on the benzo[d]oxazole ring.

    5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]thiazol-2(3H)-one: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

The presence of the methyl group on the benzo[d]oxazole ring in 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one can influence its chemical reactivity and biological activity, making it distinct from similar compounds. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering unique advantages in various applications.

Properties

IUPAC Name

3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYAJIDSNGLCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.